1-naphthylmagnesium bromide

Catalog No.
S1900790
CAS No.
703-55-9
M.F
C10H7BrMg
M. Wt
231.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-naphthylmagnesium bromide

CAS Number

703-55-9

Product Name

1-naphthylmagnesium bromide

IUPAC Name

magnesium;1H-naphthalen-1-ide;bromide

Molecular Formula

C10H7BrMg

Molecular Weight

231.37 g/mol

InChI

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1

InChI Key

VCBWOINKHDKRAF-UHFFFAOYSA-M

SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-]

Grignard Reagent

Magnesium, bromo-1-naphthalenyl-, also known as 1-Naphthylmagnesium bromide, is a Grignard reagent. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are widely used in organic chemistry for the formation of carbon-carbon bonds PubChem, Magnesium;1H-naphthalen-1-ide;bromide.

Nucleophilic Addition Reactions

-Naphthylmagnesium bromide functions as a nucleophilic reagent due to the presence of a carbanion (negatively charged carbon) on the naphthyl ring. This carbanion can attack the electrophilic carbon atom of various carbonyl compounds (aldehydes, ketones, esters, etc.) in a nucleophilic addition reaction. This reaction leads to the formation of new carbon-carbon bonds and the introduction of a naphthyl group into the organic molecule ScienceDirect, Nucleophilic addition reactions.

Synthesis of Complex Molecules

The ability of 1-Naphthylmagnesium bromide to participate in nucleophilic addition reactions makes it a valuable tool for the synthesis of complex organic molecules with a naphthyl group. This includes the synthesis of:

  • Alcohols from aldehydes and ketones National Center for Biotechnology Information, Organic Chemistry by Clayden, Greeves, Warren & Wothers:
  • Alkenes from ketones National Center for Biotechnology Information, Organic Chemistry by Clayden, Greeves, Warren & Wothers:
  • Carboxylic acids from esters National Center for Biotechnology Information, Organic Chemistry by Clayden, Greeves, Warren & Wothers:

1-Naphthylmagnesium bromide is an organomagnesium compound with the chemical formula C_{10}H_{9}BrMg. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis due to its ability to form carbon-carbon bonds. This compound is typically prepared by reacting 1-bromonaphthalene with magnesium turnings in a suitable solvent such as tetrahydrofuran or diethyl ether . Its structure features a naphthalene ring, which contributes to its unique reactivity and properties.

As a Grignard reagent, 1-Naphthylmagnesium bromide acts as a nucleophile due to the negative charge density on the carbon atom of the C-Mg bond. This negative charge allows it to attack the positively charged electrophilic carbon atom of carbonyl compounds, forming a new carbon-carbon bond and introducing the 1-naphthyl group into the molecule [].

1-Naphthylmagnesium bromide is a hazardous compound and requires proper handling:

  • Flammability: Flammable in the presence of air and moisture [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].
  • Toxicity: Limited data available, but it is likely to be irritating and harmful if inhaled or ingested.
  • Hazards: When working with 1-Naphthylmagnesium bromide, it is crucial to use proper personal protective equipment (PPE) like gloves, goggles, and a fume hood to avoid contact, inhalation, and fire hazards [].

1-Naphthylmagnesium bromide is primarily utilized in nucleophilic addition reactions. It can react with various electrophiles, including:

  • Carbonyl Compounds: It adds to aldehydes and ketones to form alcohols.
  • Esters: Reacts with esters to yield tertiary alcohols.
  • Carbon Dioxide: Can be used to form carboxylic acids upon reaction with carbon dioxide followed by hydrolysis.

These reactions are essential in the synthesis of complex organic molecules and intermediates in pharmaceuticals and fine chemicals .

While 1-naphthylmagnesium bromide itself may not exhibit direct biological activity, its derivatives can possess pharmacological properties. For instance, compounds synthesized using this Grignard reagent have been explored for their potential antitumor and antimicrobial activities. The naphthalene moiety is known for its ability to interact with biological targets, influencing various biochemical pathways .

The most common method for synthesizing 1-naphthylmagnesium bromide involves the following steps:

  • Preparation of Magnesium Turnings: Clean magnesium turnings are used to ensure high reactivity.
  • Reaction Setup: In an inert atmosphere (usually nitrogen), 1-bromonaphthalene is added to magnesium turnings in tetrahydrofuran or diethyl ether.
  • Stirring and Heating: The mixture is stirred and gently heated until the reaction initiates, forming the Grignard reagent.

This method yields a solution of 1-naphthylmagnesium bromide that can be used directly in subsequent reactions .

1-Naphthylmagnesium bromide has several applications in organic chemistry, including:

  • Synthesis of Chiral Ligands: It is used to prepare unsymmetrical chiral diene ligands for asymmetric transformations.
  • Formation of Complex Organic Molecules: Acts as a nucleophile in various synthetic pathways leading to alcohols, acids, and other functionalized compounds.
  • Material Science: Its derivatives are explored for use in polymer chemistry and material science applications .

Interaction studies involving 1-naphthylmagnesium bromide typically focus on its reactivity with different electrophiles. These studies help elucidate the mechanisms of nucleophilic addition and substitution reactions. Additionally, investigations into its interactions with biological molecules provide insights into potential therapeutic applications and mechanisms of action for naphthalene-derived compounds .

Several compounds are structurally similar to 1-naphthylmagnesium bromide, including:

  • 2-Naphthylmagnesium bromide: Similar reactivity but differs in regioselectivity during nucleophilic attacks.
  • Phenylmagnesium bromide: Exhibits comparable nucleophilic properties but lacks the additional aromatic stability provided by the naphthalene structure.
  • Alkylmagnesium halides (e.g., ethylmagnesium bromide): Generally less reactive towards electrophiles compared to aryl Grignard reagents.

Comparison Table

CompoundStructureUnique Features
1-Naphthylmagnesium bromideC_{10}H_{9}BrMgHigh reactivity; forms stable carbon-carbon bonds
2-Naphthylmagnesium bromideC_{10}H_{9}BrMgRegioselectivity differences in reactions
Phenylmagnesium bromideC_{6}H_{5}MgBrLess sterically hindered; simpler reactivity
Ethylmagnesium bromideC_{2}H_{5}MgBrPrimarily used for simple alkylation reactions

1-Naphthylmagnesium bromide stands out due to its ability to facilitate complex organic transformations while maintaining stability through its naphthalene structure, making it a valuable tool in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

703-55-9

General Manufacturing Information

Magnesium, bromo-1-naphthalenyl-: INACTIVE

Dates

Modify: 2023-08-16

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